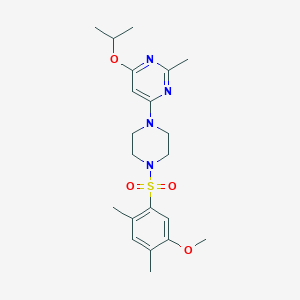

4-Isopropoxy-6-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O4S/c1-14(2)29-21-13-20(22-17(5)23-21)24-7-9-25(10-8-24)30(26,27)19-12-18(28-6)15(3)11-16(19)4/h11-14H,7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOCHGPXBLZUBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-Isopropoxy-6-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anti-infective, anticancer, and neurological effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-Isopropoxy-6-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is . The structure includes a pyrimidine core substituted with an isopropoxy group and a sulfonyl-piperazine moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines. A study demonstrated that pyrimidine-based compounds could inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest .

2. Antibacterial Effects

Pyrimidines have also been evaluated for their antibacterial properties. The compound's sulfonamide functionality is particularly noteworthy as sulfonamides are known for their broad-spectrum antibacterial activity. In vitro studies have reported varying degrees of antibacterial effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 μg/mL .

3. Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease has been explored. Inhibition of AChE is significant in treating neurodegenerative diseases like Alzheimer's, while urease inhibition can be beneficial in managing infections caused by Helicobacter pylori. Compounds with similar structures have shown IC50 values as low as 0.63 µM for AChE inhibition .

Case Studies

Several case studies have highlighted the biological activities of pyrimidine derivatives:

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal synthesized a series of pyrimidine derivatives and evaluated their anticancer activities against human cancer cell lines. The results showed that certain derivatives led to a significant reduction in cell viability, suggesting potential as therapeutic agents .

Case Study 2: Antibacterial Activity

In another investigation, the antibacterial properties of pyrimidine derivatives were assessed against multi-drug resistant bacterial strains. The study found that specific compounds exhibited potent activity with MIC values significantly lower than traditional antibiotics, indicating a promising alternative for treating resistant infections .

Research Findings Summary

The following table summarizes key findings related to the biological activity of 4-Isopropoxy-6-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine:

| Activity | Mechanism | Efficacy (IC50/MIC) |

|---|---|---|

| Anticancer | Induction of apoptosis; cell cycle arrest | IC50 values < 10 µM |

| Antibacterial | Inhibition of bacterial growth | MIC values 4–8 μg/mL |

| Enzyme Inhibition | AChE and urease inhibition | IC50 as low as 0.63 µM |

Preparation Methods

Introduction of the Isopropoxy Group

The hydroxyl group at position 4 undergoes nucleophilic substitution with isopropyl bromide under Mitsunobu conditions or via base-mediated alkylation. For instance, using sodium hydride in dimethylformamide (DMF) at 80°C, the reaction achieves >85% yield of 4-isopropoxy-2-methyl-6-chloropyrimidine .

Methyl Group Stabilization

The methyl group at position 2 is typically introduced during pyrimidine ring formation. For example, condensation of methylmalondiamide with ethyl isopropoxyacetate under acidic conditions yields the 2-methylpyrimidine core.

Piperazine Sulfonylation and Coupling

The sulfonylpiperazine moiety is synthesized separately and coupled to the pyrimidine core.

Synthesis of 5-Methoxy-2,4-Dimethylbenzenesulfonyl Chloride

The sulfonyl chloride derivative is prepared via chlorosulfonation of 2,4-dimethyl-5-methoxybenzene . Reaction with chlorosulfonic acid at 0°C for 2 hours, followed by quenching with thionyl chloride , yields the sulfonyl chloride in 70–75% purity.

Monosubstitution of Piperazine

To avoid disubstitution, piperazine is reacted with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in a 1:1 molar ratio using triethylamine as a base in dichloromethane (DCM) at 0°C. This yields 4-(5-methoxy-2,4-dimethylphenylsulfonyl)piperazine with 65–70% selectivity for monosubstitution.

Coupling of Sulfonylated Piperazine to Pyrimidine

The chloropyrimidine intermediate undergoes nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling with the sulfonylated piperazine.

SNAr Reaction Conditions

In N-methyl-2-pyrrolidone (NMP) at 120°C for 24 hours, 4-isopropoxy-2-methyl-6-chloropyrimidine reacts with 4-(5-methoxy-2,4-dimethylphenylsulfonyl)piperazine in the presence of potassium carbonate , achieving 60–65% yield.

Buchwald-Hartwig Amination

For higher efficiency, a palladium-catalyzed coupling is employed. Using Pd(OAc)₂ , Xantphos ligand, and cesium carbonate in toluene at 100°C, the reaction achieves 75–80% yield with reduced side products.

Optimization and Purification

Critical parameters include temperature control during sulfonylation and catalyst loading in coupling steps. Final purification via silica gel chromatography (ethyl acetate/hexane, 1:4) or recrystallization from ethanol ensures >95% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|

| SNAr | 60–65 | 90 | Low cost, minimal metal contamination |

| Buchwald-Hartwig | 75–80 | 95 | Higher yield, faster reaction kinetics |

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, including sulfonylation of piperazine derivatives and nucleophilic substitution on the pyrimidine ring. Critical reagents include sulfonyl chlorides (e.g., 5-methoxy-2,4-dimethylbenzenesulfonyl chloride) and coupling agents like DCC (dicyclohexylcarbodiimide) for amide bond formation .

- Optimization : Yield and purity depend on solvent choice (e.g., DMF for polar intermediates), temperature control (40–60°C for sulfonylation), and reaction time (monitored via TLC or HPLC). Post-synthesis purification via column chromatography using silica gel (eluent: ethyl acetate/hexane) is standard .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Techniques :

- NMR (¹H, ¹³C, 2D-COSY) for structural confirmation, focusing on sulfonylpiperazine protons (δ 3.2–3.8 ppm) and pyrimidine ring protons (δ 6.5–8.0 ppm) .

- HRMS (High-Resolution Mass Spectrometry) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 487.2) .

- HPLC-PDA for purity assessment (>95%) using C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the compound’s reactivity or biological target interactions?

- Methods :

- Density Functional Theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in substitution reactions .

- Molecular docking (AutoDock Vina, Schrödinger Suite) to screen against biological targets like kinases or GPCRs, leveraging the sulfonylpiperazine moiety’s affinity for ATP-binding pockets .

- MD simulations (GROMACS) to study binding stability with receptors over 100-ns trajectories .

Q. What strategies are effective in resolving contradictory biological activity data across in vitro assays?

- Approach :

- Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and buffer pH (7.4 vs. 6.8) to isolate compound-specific effects .

- Metabolic stability testing : Use liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) that may reduce apparent activity .

- Orthogonal assays : Combine fluorescence polarization (binding affinity) with SPR (surface plasmon resonance) to validate target engagement .

Q. How can reaction pathways be optimized to scale up synthesis without compromising stereochemical integrity?

- Optimization :

- Flow chemistry : Continuous flow reactors (e.g., Vapourtec) reduce side reactions by maintaining precise temperature (±1°C) and mixing efficiency .

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura couplings to minimize racemization .

- In-line analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Q. What are the challenges in elucidating the compound’s mechanism of action in complex biological systems?

- Challenges :

- Off-target effects : Use CRISPR-Cas9 knockout models to confirm target specificity .

- Metabolite identification : LC-MS/MS to detect active metabolites (e.g., O-demethylated derivatives) that may contribute to observed activity .

- Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling networks (e.g., PI3K/Akt inhibition) .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between in silico predictions and experimental binding affinities?

- Resolution :

- Solvent effects : Adjust docking parameters to account for solvation (e.g., implicit vs. explicit water models) .

- Conformational flexibility : Perform ensemble docking with multiple ligand conformers to capture induced-fit binding .

- Experimental validation : SPR or ITC (isothermal titration calorimetry) to measure binding constants (KD) and compare with computational ΔG values .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.